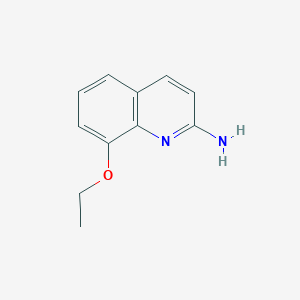
8-Ethoxyquinolin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Ethoxyquinolin-2-amine is a chemical compound with the CAS Number: 635755-43-0. It has a molecular weight of 188.23 . It is stored at room temperature and has a purity of 95%. It is a powder in its physical form .
Synthesis Analysis
The synthesis of 8-quinolinamines, which are structurally related to this compound, has been reported in the literature. The synthesis involves bearing 5-alkoxy, 4-methyl, and 2-tert-butyl groups in the quinoline framework .Molecular Structure Analysis
The Inchi Code for this compound is 1S/C11H12N2O/c1-2-14-9-5-3-4-8-6-7-10 (12)13-11 (8)9/h3-7H,2H2,1H3, (H2,12,13) and the InChI key is YFFRPYGSSBQXDR-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature. It has a molecular weight of 188.23 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
8-Ethoxyquinolin-2-amine and its derivatives are explored for their synthetic versatility and structural analysis. For instance, the efficient synthesis of 2-alkylquinolines through [3+3] annulation between 3-ethoxycyclobutanones and aromatic amines demonstrates the chemical reactivity and potential applications of ethoxyquinoline derivatives in organic chemistry (Shan et al., 2011). Similarly, 5-ethoxymethyl-8-hydroxyquinoline's synthesis, spectroscopic characterization, and DFT-HF calculations highlight the compound's high reactivity and potential for further chemical investigations (Bougharraf et al., 2016).
Antitumor Activity
Research on ethoxyquinolin-2-amine derivatives includes investigations into their antitumor activities. A study on acylated mono-, bis-, and tris-Cinchona-based amines containing ferrocene or organic residues revealed that certain derivatives exhibit in vitro cytotoxicity and cytostatic effects on various human cancer cell lines, indicating the potential of ethoxyquinolin-2-amine derivatives in cancer therapy (Károlyi et al., 2012).
Antioxidant Properties
Ethoxyquin, closely related to this compound, is widely utilized as an antioxidant in animal feed to protect against lipid peroxidation, demonstrating the compound's effectiveness in preserving food quality and safety (Blaszczyk et al., 2013).
Metabolism and Toxicity Studies
Investigations into the metabolism and potential toxicity of ethoxyquinoline compounds, including this compound derivatives, are essential for understanding their biological impact. The comprehensive profiling and quantitation of amine group-containing metabolites, including those derived from ethoxyquinoline, facilitate the study of these compounds' metabolic pathways and potential biological effects (Boughton et al., 2011).
Neuroprotective Potential
The synthesis and cytoprotective characterization of 8-hydroxyquinoline Betti products, related to this compound, suggest potential applications in treating central nervous system disorders due to their cytoprotective activity against chemically induced oxidative stress (Kanizsai et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 8-Ethoxyquinolin-2-amine are not available, the search results indicate that 8-aminoquinolines, a related class of compounds, have been used extensively in research and have potential therapeutic applications . This suggests that this compound could also have potential applications in various fields of research.
Eigenschaften
IUPAC Name |
8-ethoxyquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-14-9-5-3-4-8-6-7-10(12)13-11(8)9/h3-7H,2H2,1H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFRPYGSSBQXDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1N=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Cyclohexyl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2704573.png)
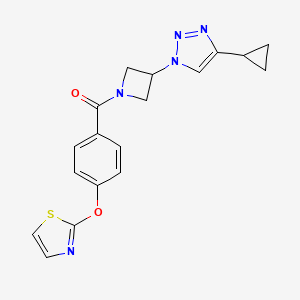
![8-{3-[(2,6-Dichlorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazoli dino[1,2-h]purine-2,4-dione](/img/structure/B2704576.png)

![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2704579.png)

![3-(3-Chlorophenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]propanamide](/img/structure/B2704581.png)
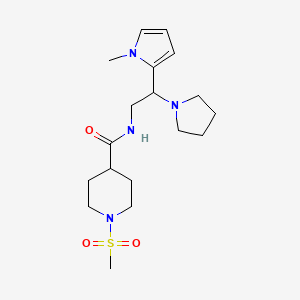
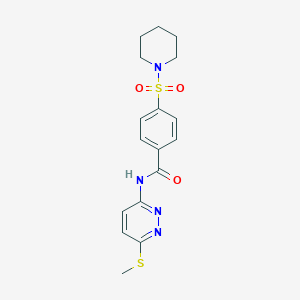
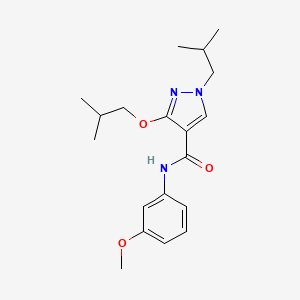
![(E)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2704585.png)
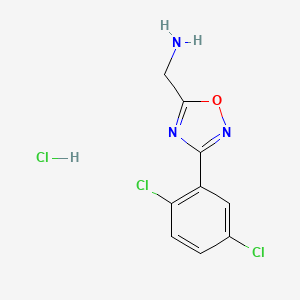
![N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-4-[4-[(4-naphthalen-1-yl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2704588.png)

